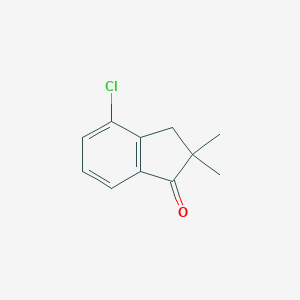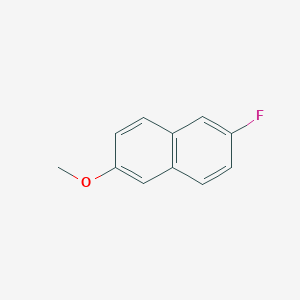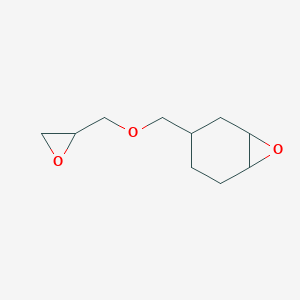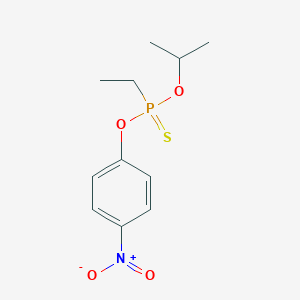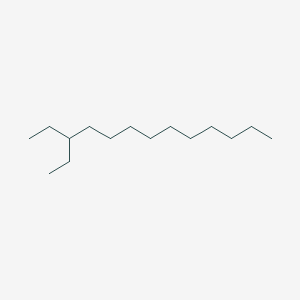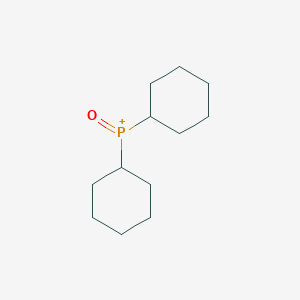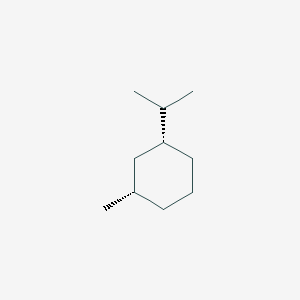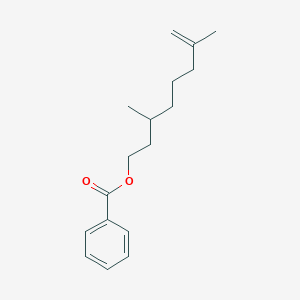
(-)-3,7-Dimethyloct-7-enyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-3,7-Dimethyloct-7-enyl benzoate, commonly known as DMBOB, is a natural product that is found in the roots of the licorice plant. DMBOB has been studied for its potential therapeutic properties, including its ability to inhibit inflammation and cancer cell growth. In
Mechanism of Action
The mechanism of action of DMBOB is not fully understood. However, it has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. DMBOB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMBOB has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. DMBOB has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, DMBOB has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
One advantage of DMBOB is its availability and ease of synthesis. DMBOB can be readily synthesized in the lab, making it accessible for scientific research. Additionally, DMBOB has been shown to have low toxicity, making it a safe compound for use in laboratory experiments. However, one limitation of DMBOB is its limited solubility in water, which can make it difficult to use in certain experimental conditions.
Future Directions
There are several future directions for the study of DMBOB. One potential area of research is the development of DMBOB as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of DMBOB and its potential interactions with other compounds. Finally, the development of more efficient synthesis methods for DMBOB could lead to increased availability and lower costs, making it more accessible for scientific research.
Conclusion:
In conclusion, DMBOB is a natural product with potential therapeutic properties. Its anti-inflammatory and anti-cancer effects have been extensively studied, and it has been shown to inhibit the growth of various cancer cell lines and the production of pro-inflammatory cytokines and chemokines. DMBOB has advantages such as its availability and low toxicity, but also has limitations such as limited solubility in water. Future research on DMBOB could lead to the development of new therapeutic agents for the treatment of inflammatory diseases and cancer.
Synthesis Methods
DMBOB can be synthesized through a multistep process starting with commercially available starting materials. The synthesis involves the use of reagents such as sodium hydride, methyl iodide, and benzoic acid. The final product is obtained through purification using chromatography techniques. The synthesis of DMBOB has been optimized to increase yield and purity, making it readily available for scientific research.
Scientific Research Applications
DMBOB has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. DMBOB has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
properties
CAS RN |
10486-12-1 |
|---|---|
Product Name |
(-)-3,7-Dimethyloct-7-enyl benzoate |
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
3,7-dimethyloct-7-enyl benzoate |
InChI |
InChI=1S/C17H24O2/c1-14(2)8-7-9-15(3)12-13-19-17(18)16-10-5-4-6-11-16/h4-6,10-11,15H,1,7-9,12-13H2,2-3H3 |
InChI Key |
WAMANGVSGOBEEJ-UHFFFAOYSA-N |
SMILES |
CC(CCCC(=C)C)CCOC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(CCCC(=C)C)CCOC(=O)C1=CC=CC=C1 |
Other CAS RN |
10486-12-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



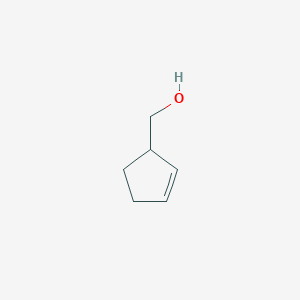

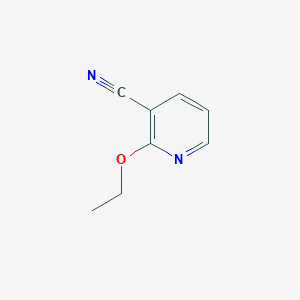
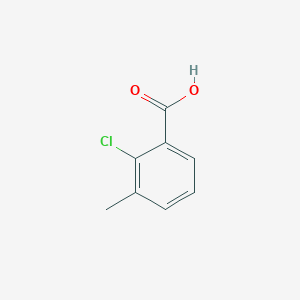
![11-methyl-11H-benzo[a]carbazole](/img/structure/B84985.png)

